molecular formula C20H18F3N5O2 B2558824 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 946273-34-3

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2558824
CAS RN: 946273-34-3
M. Wt: 417.392
InChI Key: GZYCRZUUNUHINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Chemical Research

Studies on Pyrimidine Derivatives reveal the chemical behavior of pyrimidine derivatives when reacted with phenyl isocyanate and phenyl isothiocyanate, leading to different products based on the reaction conditions and the nature of the substituents. These studies are crucial for understanding the reactivity and potential applications of pyrimidine-containing compounds in synthetic organic chemistry and drug design (Yamanaka et al., 1979).

Role in Anticancer Research

Novel Urea and Bis-Urea Primaquine Derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their biological activity. Some of these derivatives demonstrated significant antiproliferative effects against various cancer cell lines, highlighting the potential of urea derivatives in anticancer drug development (Perković et al., 2016).

Applications in Supramolecular Chemistry

Complexation-Induced Unfolding of Heterocyclic Ureas explores how heterocyclic ureas can unfold to form multiply hydrogen-bonded complexes. This property is of interest in the development of supramolecular structures and materials, which can have applications ranging from nanotechnology to the design of new pharmaceutical formulations (Corbin et al., 2001).

Environmental Degradation Studies

Phototransformation of Chlorimuron-ethyl in Aqueous Solution discusses the degradation of a related sulfonylurea herbicide in various environmental conditions. This research is vital for understanding the environmental fate and impact of urea-based compounds, which can inform environmental safety assessments and the design of environmentally benign compounds (Choudhury & Dureja, 1996).

properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c1-12-24-17(11-18(25-12)30-2)26-13-7-9-14(10-8-13)27-19(29)28-16-6-4-3-5-15(16)20(21,22)23/h3-11H,1-2H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCRZUUNUHINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.